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The following table summarizes the key toxicity data for acetophenone and the rationale for its use in read-

across assessments for other substances [1].

Assessment
Aspect

Acetophenone
(CAS # 98-86-2)

Read-Across Analogs (e.g.,
Butyrophenone, 4'-
Methylacetophenone)

Justification for
Read-Across

| Genotoxicity | • Ames Test: Negative (non-mutagenic) [1]. • In Vitro Chromosomal Aberration: Positive

(clastogenic) with metabolic activation (S9) [1]. • In Vivo Micronucleus Test: Negative (non-clastogenic)

[1]. | Data gaps filled by acetophenone data. | • Structural alerts from QSAR models (e.g., OECD Toolbox)

are consistent [1]. • The in vivo data supersedes positive in vitro alerts, indicating no concern for genotoxicity

[1]. | | Repeated Dose & Reproductive Toxicity | Sufficient data available for safety assessment [1]. | Data

gaps filled by acetophenone data [1]. | • Shared phenylketone core structure and metabolic pathways [1]. •

Differences (e.g., methyl vs. propyl chain) are toxicologically insignificant for these endpoints [1]. | | Skin

Sensitization | Data available for assessment [1]. | Data gaps filled by acetophenone data [1]. | • Structural

similarity and consistent reactivity alerts support the read-across [1]. |

The foundational principle for this comparison is structural similarity. Acetophenone and its analogs share

a common phenylketone substructure, which is the core determinant of their toxicological properties. Key

differences, such as the length of the alkyl chain attached to the ketone group, are generally considered

toxicologically insignificant for the endpoints listed [1].
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Experimental Protocols in Toxicity Assessment

The experimental data supporting the safety assessment of acetophenone and its analogs comes from

standardized, internationally recognized test guidelines.

Genotoxicity Tests: The Ames test was conducted in compliance with OECD Test Guideline (TG)
471 using Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 with and
without metabolic activation (S9), with doses up to 5000 μg/plate [1]. The in vivo micronucleus test

complied with OECD TG 474, where the test material was administered to mice via intraperitoneal
injection [1].

Cramer Classification: A workflow using the Cramer decision tree (e.g., via Toxtree software)
classifies these substances. Acetophenone is typically classified as Cramer Class I (low toxicity)
based on answers to a series of questions about its structure, confirming it is not a normal body
constituent and lacks functional groups associated with enhanced toxicity [1].

Framework for Read-Across Analogs

The process of selecting appropriate analogs for read-across is systematic and endpoint-specific. The

following diagram outlines the tiered strategy for identifying a suitable read-across analog.
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This workflow shows how researchers systematically identify the best possible analog, moving from the

most structurally similar chemicals to metabolites if necessary [2].

Key Considerations for Researchers
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Endpoint Specificity: The validity of a read-across analog depends heavily on the toxicological

endpoint. For example, genotoxicity and skin sensitization rely heavily on chemical reactivity, while
repeated dose toxicity may depend more on metabolic pathways [2].

Leverage Public Data: The EPA's CompTox Chemicals Dashboard and ToxCast program
provide open-access data from high-throughput screening assays for thousands of chemicals, which

can be invaluable for initial assessments and identifying potential hazards [3] [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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